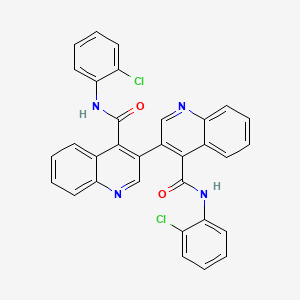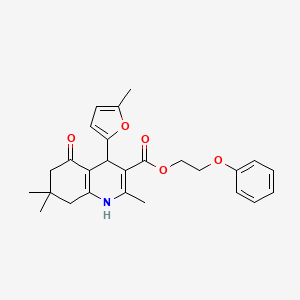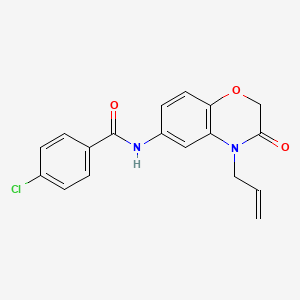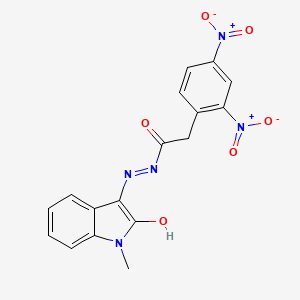
N,N'-bis(2-chlorophenyl)-3,3'-biquinoline-4,4'-dicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N'-bis(2-chlorophenyl)-3,3'-biquinoline-4,4'-dicarboxamide, commonly known as BBD, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BBD is a bidentate ligand that can form complexes with various metal ions, making it useful in catalysis and other chemical reactions.
Wirkmechanismus
The mechanism of action of BBD as an anticancer agent involves its ability to inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and cell division. By inhibiting the activity of this enzyme, BBD can prevent cancer cells from proliferating and induce apoptosis, or programmed cell death.
Biochemical and Physiological Effects
BBD has been shown to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and disruption of the cell cycle. In addition, BBD has been shown to have antioxidant properties, which may contribute to its potential as an anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using BBD in lab experiments is its ability to form stable complexes with various metal ions, making it useful in catalysis and other chemical reactions. However, one limitation of using BBD is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research involving BBD. One area of interest is the development of new synthetic methods for BBD and its derivatives, which could lead to the discovery of new materials with unique properties. Another area of interest is the investigation of the potential use of BBD as an anticancer agent in combination with other drugs or therapies. Additionally, further research is needed to fully understand the mechanism of action of BBD and its potential applications in other fields, such as catalysis and material science.
Synthesemethoden
BBD can be synthesized through a multi-step process involving the reaction of 2-chlorobenzoic acid with 8-hydroxyquinoline, followed by the reaction of the resulting product with 2-chlorobenzoyl chloride. The final product is obtained through recrystallization and purification steps.
Wissenschaftliche Forschungsanwendungen
BBD has been extensively studied for its potential applications in various fields, including catalysis, material science, and medicinal chemistry. BBD can form stable complexes with various metal ions, making it useful as a ligand in catalytic reactions. It has also been used as a building block for the synthesis of new materials, such as metal-organic frameworks. In medicinal chemistry, BBD has shown promising results as an anticancer agent, with potential applications in the treatment of various types of cancer.
Eigenschaften
IUPAC Name |
N-(2-chlorophenyl)-3-[4-[(2-chlorophenyl)carbamoyl]quinolin-3-yl]quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H20Cl2N4O2/c33-23-11-3-7-15-27(23)37-31(39)29-19-9-1-5-13-25(19)35-17-21(29)22-18-36-26-14-6-2-10-20(26)30(22)32(40)38-28-16-8-4-12-24(28)34/h1-18H,(H,37,39)(H,38,40) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZBFIUZKQRWRGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C=N2)C3=C(C4=CC=CC=C4N=C3)C(=O)NC5=CC=CC=C5Cl)C(=O)NC6=CC=CC=C6Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H20Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-3-[4-[(2-chlorophenyl)carbamoyl]quinolin-3-yl]quinoline-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(1H-imidazol-1-yl)propyl]-N'-(3-methylphenyl)ethanediamide](/img/structure/B5235374.png)

![5-methyl-N-[1-(4-pyridinyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B5235377.png)
![3-methyl-N-[(5-phenyl-4H-1,2,4-triazol-3-yl)methyl]-5-propyl-1-benzofuran-2-carboxamide](/img/structure/B5235381.png)

![2-[4-(2-methoxybenzoyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B5235407.png)
![(3aS*,6aR*)-3-[2-(2-pyridinyl)ethyl]-5-(1,3-thiazol-2-ylmethyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5235420.png)
![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-chlorobenzamide](/img/structure/B5235426.png)

![N-{4-[(3,4,5-triethoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5235448.png)
![N-({[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B5235456.png)
